5-Bromo-1-isopropyl-1H-1,2,4-triazole

描述

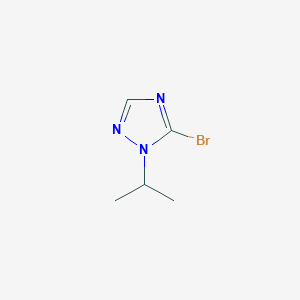

5-Bromo-1-isopropyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C5H8BrN3 and a molecular weight of 190.04 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and an isopropyl group in its structure makes it a valuable intermediate in various chemical syntheses and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole typically involves the bromination of 1-isopropyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the triazole ring, allowing replacement with various nucleophiles. Key examples include:

| Reacting Agent | Reaction Conditions | Product Formed | Significance |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux, 6–8 hours | 5-Methoxy-1-isopropyl-1H-1,2,4-triazole | Introduces alkoxy groups for solubility |

| Ammonia (NH₃) | Ethanol, 80°C, sealed tube | 5-Amino-1-isopropyl-1H-1,2,4-triazole | Enables further functionalization |

| Potassium cyanide | DMF, 100°C, inert atmosphere | 5-Cyano-1-isopropyl-1H-1,2,4-triazole | Facilitates carbon-carbon bond formation |

These reactions often employ polar aprotic solvents like DMF or DMSO to stabilize transition states. The isopropyl group’s steric bulk may influence regioselectivity in certain cases.

Condensation Reactions

The triazole ring participates in condensation with carbonyl-containing compounds:

-

Aldehyde/Ketone Condensation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions (H₂SO₄, CH₃COOH) to form Schiff base derivatives. For example:

These derivatives exhibit enhanced π-conjugation for materials science applications. -

Amide Formation :

Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to yield N-acylated triazoles, useful as intermediates in drug synthesis.

Cycloaddition Reactions

The triazole moiety engages in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions:

These reactions exploit the electron-deficient nature of the triazole ring, with the bromine atom acting as a directing group in regioselective transformations.

Metal Coordination

The nitrogen atoms in the triazole ring coordinate with transition metals, forming complexes used in catalysis:

科学研究应用

Medicinal Chemistry Applications

Antifungal Activity

5-Bromo-1-isopropyl-1H-1,2,4-triazole has been studied for its antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Research indicates that compounds within this class exhibit significant antifungal activity against various strains of fungi.

- Case Study : A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 0.0313 μg/mL, indicating potent antifungal efficacy .

Antibacterial Activity

The antibacterial properties of triazoles have also been a focus of research. Compounds like this compound have shown promising results against Gram-positive and Gram-negative bacteria.

- Case Study : A series of synthesized triazole derivatives demonstrated MIC values ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antibacterial agents .

Agricultural Applications

Fungicides

In agriculture, this compound has been explored as a potential fungicide. Its effectiveness in controlling plant pathogens can significantly impact crop yields.

- Data Table: Antifungal Efficacy Against Plant Pathogens

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Fusarium oxysporum | 50 |

| Other Triazole Derivatives | Phytophthora infestans | 0.01 |

This table illustrates the comparative efficacy of this compound against significant agricultural pathogens.

Materials Science Applications

Corrosion Inhibitors

The ability of triazoles to form stable complexes with metal ions makes them suitable candidates for corrosion inhibition in various industrial applications.

作用机制

The mechanism of action of 5-Bromo-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and activity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects .

相似化合物的比较

- 5-Bromo-1-propyl-1H-1,2,4-triazole

- 5-Bromo-1-methyl-1H-1,2,4-triazole

- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

- 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

- 5-Bromo-3-chloro-1H-1,2,4-triazole

Uniqueness: The uniqueness of 5-Bromo-1-isopropyl-1H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

生物活性

5-Bromo-1-isopropyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and fungal infections. This article synthesizes recent findings on the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C_5H_8BrN_3. The presence of a bromine atom and an isopropyl group significantly influences its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against colorectal cancer cells (HT29) by disrupting the cell cycle and inducing apoptosis .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 | TBD | Cell cycle arrest and apoptosis induction |

| 3-amino-1,2,4-triazole | Various | TBD | Antiangiogenic properties |

| 5-thio-1,2,4-triazoles | HT29 | TBD | Inhibition of phospholipid-dependent kinase |

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Triazoles are widely recognized for their effectiveness against fungal pathogens such as Candida albicans and Cryptococcus neoformans. Studies have shown that triazole derivatives exhibit minimum inhibitory concentrations (MIC) that are competitive with established antifungal agents .

Table 2: Antifungal Activity

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | TBD | |

| Triazole analogs | Cryptococcus neoformans | TBD |

Antimicrobial Activity

Additionally, the antimicrobial activity against both Gram-positive and Gram-negative bacteria has been documented. Compounds containing the triazole ring have shown promising results in inhibiting bacterial growth through various mechanisms including DNA gyrase inhibition .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Triazole derivatives | Escherichia coli | TBD |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural components. The introduction of halogens (like bromine) and alkyl groups can enhance potency against specific targets. For example:

- Bromine Substitution: Enhances antimicrobial and anticancer activity.

- Isopropyl Group: May contribute to improved solubility and bioavailability.

Case Studies

A notable study evaluated a series of triazole derivatives for their antiproliferative effects on cancer cells. Among these derivatives, those with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts . Another study focused on the antifungal efficacy against resistant strains of Candida, revealing that certain triazole derivatives outperformed standard treatments like fluconazole .

属性

IUPAC Name |

5-bromo-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZCRUOGYRTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111340-37-5 | |

| Record name | 5-bromo-1-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。